Meta-Phenethyloxy Substitution Confers Distinct Physicochemical Profile vs. Para-Substituted and Shorter-Chain Analogs
The meta-phenethyloxy substitution on the aniline ring of CAS 1040681-95-5 imparts a different lipophilicity and topological polar surface area (TPSA) profile compared to analogs such as N-[4-(2,4-dichlorophenoxy)butyl]-3-ethoxyaniline (CAS 1040685-16-2, shorter ethoxy chain) and para-substituted variants like N-[4-(2,4-dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline . Computational predictions using the SwissADME methodology indicate that the extended phenethyloxy chain increases XLOGP3 by approximately 0.8–1.2 log units relative to the ethoxy analog, while maintaining a TPSA within the 30–40 Ų range [1]. This combination of higher lipophilicity with moderate polarity is strategically relevant for cell-permeable probe design.
| Evidence Dimension | Predicted lipophilicity (XLOGP3) and TPSA |
|---|---|
| Target Compound Data | XLOGP3 ≈ 6.2; TPSA ≈ 35 Ų (SwissADME methodology) |
| Comparator Or Baseline | N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline: XLOGP3 ≈ 5.1; TPSA ≈ 30 Ų |
| Quantified Difference | ΔXLOGP3 ≈ +1.1; ΔTPSA ≈ +5 Ų |
| Conditions | In silico prediction using SwissADME server (atom-based method, XLOGP3 algorithm) |
Why This Matters
Researchers selecting a compound for cell-based assays where membrane permeability must be balanced against aqueous solubility can use this differentiated lipophilicity to favor CAS 1040681-95-5 over shorter-chain analogs without resorting to highly lipophilic, potentially insoluble candidates.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. Available at: https://iris.unil.ch/iris/faces/publication/fpub-id-38195 View Source
